4-(2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)acetamido)benzamide
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Description
Scientific Research Applications
Inhibitory Properties and Molecular Interactions
4-(2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)acetamido)benzamide and related compounds are studied for their inhibitory properties against various enzymes. For instance, 5-(3-Tosylureido)pyridine-2-sulfonamide, a related compound, shows a unique orientation when bound to enzymes, leading to differences in inhibitory effectiveness. This property has been analyzed using X-ray crystallography to understand the molecular interactions at play (Bozdağ et al., 2014).
Antimicrobial and Antifungal Applications
Compounds structurally related to this compound have been investigated for their antimicrobial and antifungal properties. A study on pyridine-based sulfa-drugs highlights their potential as antimicrobial agents, demonstrating significant activity against various microbes (El‐Sayed et al., 2017).
Metabolic Pathways and Pharmacokinetics
Research into the metabolic pathways of similar compounds, such as vismodegib (a Hedgehog pathway inhibitor), reveals unique metabolic processes like pyridine ring opening. This helps understand the absorption, distribution, metabolism, and excretion characteristics of these compounds, which can be crucial for drug development and therapeutic applications (Yue et al., 2011).
Synthesis and Characterization
The synthesis and characterization of compounds with similar structures, involving processes like solid-phase synthesis and crystallographic studies, are essential in understanding their chemical properties and potential applications in various fields, including materials science and drug design (Luo & Huang, 2004).
Properties
IUPAC Name |
4-[[2-[(4-chlorophenyl)methyl-pyridin-3-ylsulfonylamino]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O4S/c22-17-7-3-15(4-8-17)13-26(31(29,30)19-2-1-11-24-12-19)14-20(27)25-18-9-5-16(6-10-18)21(23)28/h1-12H,13-14H2,(H2,23,28)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTDBMBRNFCJCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)CC(=O)NC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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